molecular formula C26H25NO4 B051027 (R)-4-(Fmoc-amino)-5-phenylpentanoic acid CAS No. 269078-74-2

(R)-4-(Fmoc-amino)-5-phenylpentanoic acid

Cat. No. B051027
CAS RN: 269078-74-2
M. Wt: 415.5 g/mol
InChI Key: GQTVSSUIIKDXQC-LJQANCHMSA-N
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Description

“®-4-(Fmoc-amino)-5-phenylpentanoic acid” is a modified amino acid that is part of the class of low molecular weight gelators (LMWGs). These molecules have the ability to form higher ordered structures through hydrogen bonding and π–π interactions . The Fmoc group, or 9-fluorenylmethoxycarbonyl, is a base-sensitive protecting group often used in peptide synthesis . This modified amino acid has been used in the preparation of supramolecular gels, which have properties that mimic living tissues and provide a precise environment for the growth and development of cell cultures or the delivery of bioactive principles .


Synthesis Analysis

The synthesis of “®-4-(Fmoc-amino)-5-phenylpentanoic acid” and similar compounds typically involves the use of solid-phase peptide synthesis (SPPS) based on the Fmoc protective group strategy . The formation of glycosidic bonds is of fundamental importance in the assembly of glycopeptides .


Chemical Reactions Analysis

The chemical reactions involving “®-4-(Fmoc-amino)-5-phenylpentanoic acid” are typically related to its role in peptide synthesis. The Fmoc group is selectively protected, allowing for controlled elongation of the peptide sequence . The Fmoc strategy in SPPS has revolutionized peptide synthesis, allowing for the production of complex peptides with diverse functionalities .


Physical And Chemical Properties Analysis

The physical and chemical properties of “®-4-(Fmoc-amino)-5-phenylpentanoic acid” are largely determined by its ability to form supramolecular structures. These structures occur through the formation of inter- and intramolecular physical bonds that ensure the formation of fibrils organized into 3D networks . The rheological data, namely the G′ > G″ and tan δ approximately 0.1–0.2 gel-like behavior observed for all studied samples, demonstrate and sustain the appearance of the co-assembly processes and the ability of the samples to act as LMWG .

Future Directions

The future directions for the use of “®-4-(Fmoc-amino)-5-phenylpentanoic acid” and similar compounds are likely to involve further exploration of their potential in peptide synthesis and the formation of supramolecular structures. There is growing interest in the use of these compounds in the design of novel drug therapeutics . Additionally, the development of substrate-tolerant amide coupling reaction conditions for amino acid monomers and the synthesis of a fully deprotected DNA-decamer conjugate illustrate the potential of the developed methodology for on-DNA peptide synthesis .

properties

IUPAC Name

(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4/c28-25(29)15-14-19(16-18-8-2-1-3-9-18)27-26(30)31-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24H,14-17H2,(H,27,30)(H,28,29)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTVSSUIIKDXQC-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373269
Record name (R)-4-(Fmoc-amino)-5-phenylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-(Fmoc-amino)-5-phenylpentanoic acid

CAS RN

269078-74-2
Record name (R)-4-(Fmoc-amino)-5-phenylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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